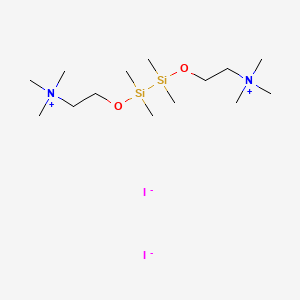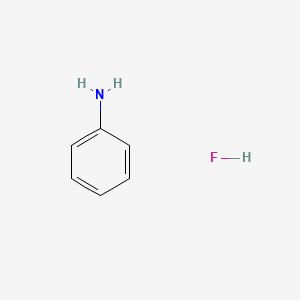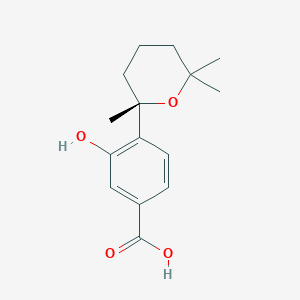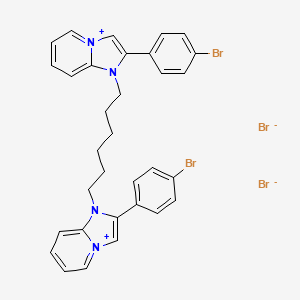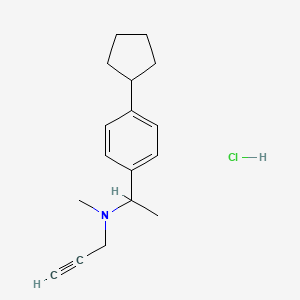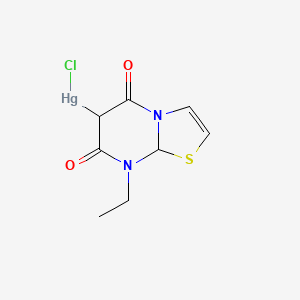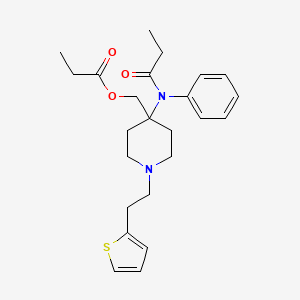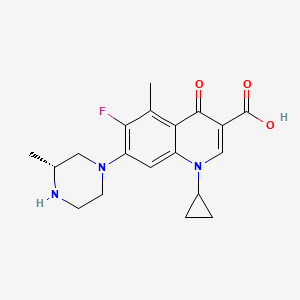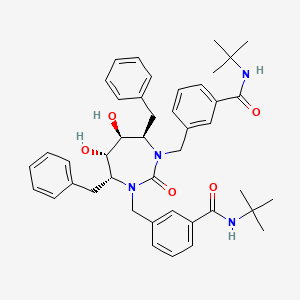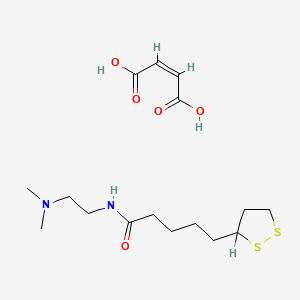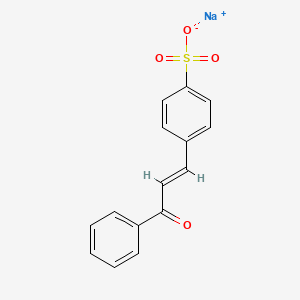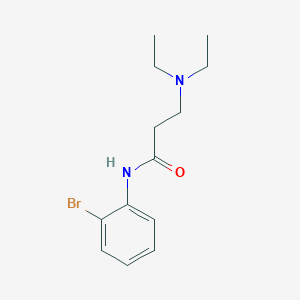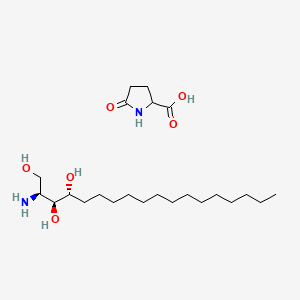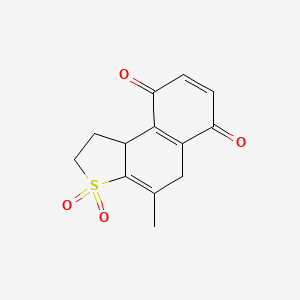
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene typically involves multi-step organic reactions. One common method involves the condensation of alkyl methyl ketones with dimethyl oxalate, followed by cyclization and annulation reactions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency in production. The scalability of the synthetic route is an important consideration for industrial applications.
化学反応の分析
Types of Reactions
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Tetraoxo compounds: Similar in structure and reactivity, these compounds are used in various synthetic and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields.
特性
CAS番号 |
125219-84-3 |
|---|---|
分子式 |
C13H12O4S |
分子量 |
264.30 g/mol |
IUPAC名 |
4-methyl-3,3-dioxo-1,2,5,9b-tetrahydrobenzo[e][1]benzothiole-6,9-dione |
InChI |
InChI=1S/C13H12O4S/c1-7-6-9-10(14)2-3-11(15)12(9)8-4-5-18(16,17)13(7)8/h2-3,8H,4-6H2,1H3 |
InChIキー |
MVIZUMXFVADBOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(CCS2(=O)=O)C3=C(C1)C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


